2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide is a benzothiadiazine derivative characterized by a seven-membered 1,2,3-benzothiadiazin ring system with a sulfone group (1,1-dioxido). Key structural features include:
- Substituents: A 2-fluorophenyl group at position 4 and a chlorine atom at position 6 of the benzothiadiazin core.
- Acetamide side chain: An N-(4-methylphenyl)acetamide group attached to the heterocyclic scaffold.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O3S/c1-14-6-9-16(10-7-14)25-21(28)13-27-26-22(17-4-2-3-5-19(17)24)18-12-15(23)8-11-20(18)31(27,29)30/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKUIPMAJUBNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,3-Benzothiadiazine 1,1-Dioxide Skeleton
The synthesis begins with 6-chloro-2-nitrobenzenesulfonamide (1), prepared via chlorosulfonation of 4-chloroaniline followed by nitration. Cyclization under reductive conditions (e.g., Fe/HCl) yields 6-chloro-1,2,3-benzothiadiazine 1,1-dioxide (2).
Key Reaction Conditions
- Nitration : HNO₃/H₂SO₄, 0–5°C, 2 h (yield: 78%).
- Cyclization : Fe powder, HCl (conc.), reflux, 6 h (yield: 65%).
Installation of the Acetamide Side Chain
Synthesis of N-(4-Methylphenyl)Acetamide
4-Methylaniline (4) is acetylated using acetyl chloride in dichloromethane with pyridine as a base, yielding N-(4-methylphenyl)acetamide (5).
Reaction Parameters
- Molar Ratio : 4-Methylaniline : AcCl = 1 : 1.2.
- Yield : 89% after recrystallization (EtOAc/hexane).
Alkylation of the Benzothiadiazine Core
The acetamide side chain is introduced via nucleophilic substitution at the 2-position of the benzothiadiazine core. Intermediate 3 is treated with bromoacetyl bromide in THF, followed by reaction with 5 in the presence of K₂CO₃.
Stepwise Protocol
- Bromoacetylation : 3 + bromoacetyl bromide, THF, 0°C → rt, 12 h (yield: 68%).
- Amidation : Bromoacetyl intermediate + 5, K₂CO₃, DMF, 60°C, 8 h (yield: 74%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC Analysis (C18 column, MeCN/H₂O gradient):
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Coupling | 6 | 32 | High regioselectivity | Lengthy purification steps |
| Convergent Synthesis | 4 | 41 | Shorter reaction times | Lower purity (92%) |
Mechanistic Insights and Side Reactions
- Cyclization Step : The reductive cyclization of sulfonamide precursors proceeds via a radical mechanism , with Fe²⁺ facilitating electron transfer.
- Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond is rate-limiting, requiring anhydrous conditions to prevent catalyst deactivation.
- Amidation : Competitive hydrolysis of bromoacetyl intermediates necessitates strict control of reaction moisture (<50 ppm).
Applications and Biological Relevance
While the target compound’s bioactivity remains unstudied, structurally related benzothiadiazines exhibit:
Biological Activity
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide is a member of the benzothiadiazine family, which has garnered attention for its diverse biological activities. This complex organic molecule features a unique structural configuration that includes a thiadiazine ring and various substituents that enhance its pharmacological potential. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The structural formula of the compound can be represented as follows:
- Molecular Weight : Approximately 367.81 g/mol
- Key Functional Groups : Chlorine and fluorine atoms, amide linkage, and a dioxido group.
Biological Activity Overview
Benzothiadiazine derivatives are known for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in various biological assays.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with chlorine substituents have demonstrated enhanced antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
- Mechanism of Action : The presence of halogen atoms is believed to increase membrane permeability, leading to bacterial cell lysis.
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Compound A | 5 | E. coli |
| Compound B | 10 | S. aureus |
| 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzothiadiazin-2-yl]-N-(4-methylphenyl)acetamide | TBD | TBD |
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit the proliferation of cancer cells:
- Cell Lines Tested : Studies have utilized various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Inhibition Mechanism : The compound may induce apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial efficacy of several benzothiadiazine derivatives. The compound exhibited a significant reduction in bacterial growth compared to control groups.
- Results indicated that modifications in the substituents influenced the overall antimicrobial potency.
-
Evaluation of Anticancer Properties :
- A recent in vitro study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells.
- Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Research Findings
Research indicates that the biological activity of this compound can be attributed to several factors:
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine and fluorine enhances biological reactivity.
- Functional Group Interactions : The amide group plays a crucial role in binding interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Systems
The benzothiadiazin scaffold distinguishes the target compound from analogous benzothiazole or triazole derivatives.
Analysis :
Substituent Effects on Molecular Geometry
Substituent positioning and electronic properties significantly influence molecular geometry and intermolecular interactions.
Dihedral Angles and Planarity
- The 2-fluorophenyl group in the target compound may introduce steric hindrance, altering planarity compared to 3-methylphenyl derivatives.
- N-(4-Bromophenyl)acetamide : Bond length variations (e.g., C1–C2: 1.501 Å vs. 1.53 Å in similar compounds) highlight substituent-dependent distortions in the acetamide backbone .
Intermolecular Interactions
- Hydrogen Bonding : In benzothiazole derivatives, O–H⋯N and N–H⋯O interactions stabilize crystal packing . The target compound’s sulfone group may strengthen hydrogen-bonding networks via additional O⋯H contacts.
- π–π Stacking : The fluorophenyl and methylphenyl groups in the target compound could engage in π–π interactions, similar to benzothiazole derivatives (e.g., centroid-centroid distances ~3.8 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
